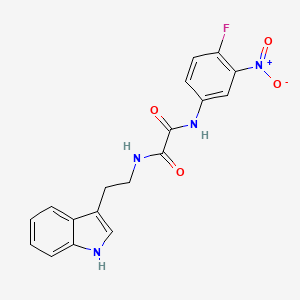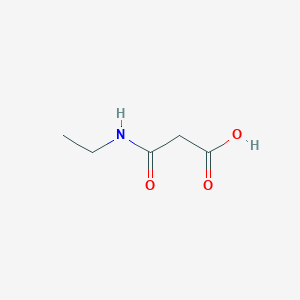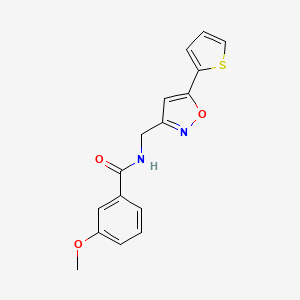
3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H14N2O3S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds involving 3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide frameworks has been explored in various studies, demonstrating the chemical versatility and potential for generating bioactive molecules. Notably, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased anti-inflammatory and analgesic properties, indicating the utility of such compounds in medicinal chemistry (A. Abu‐Hashem et al., 2020).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial potential of compounds related to this compound has been a subject of interest. For example, new benzamides isolated from endophytic Streptomyces sp. exhibited notable antimicrobial and antioxidant activities, highlighting their potential as therapeutic agents (Xue-Qiong Yang et al., 2015).
Antidiabetic and Nematocidal Activities
Research on dihydropyrimidine derivatives has revealed significant in vitro antidiabetic activity, showcasing the potential of these compounds in managing diabetes through the inhibition of α-amylase (J. Lalpara et al., 2021). Additionally, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have demonstrated effective nematocidal activities, offering a promising avenue for the development of new nematicides (Dan Liu et al., 2022).
Gelation Behavior and Supramolecular Aggregation
The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including the role of methyl functionality and S⋯O interaction, has been studied, providing insights into the molecular basis of gelation and non-gelation behaviors. This research is crucial for the development of new materials and understanding the principles of crystal engineering (P. Yadav & Amar Ballabh, 2020).
Corrosion Inhibition
The corrosion inhibition performance of benzimidazole derivatives on mild steel in HCl solutions has been examined, highlighting the potential of these compounds in protecting industrial materials from corrosion. This study contributes to the development of more effective corrosion inhibitors for various applications (M. Yadav et al., 2013).
Properties
IUPAC Name |
3-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-5-2-4-11(8-13)16(19)17-10-12-9-14(21-18-12)15-6-3-7-22-15/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIYQRZJGUIQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
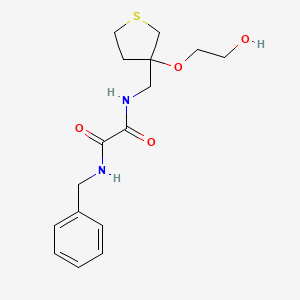
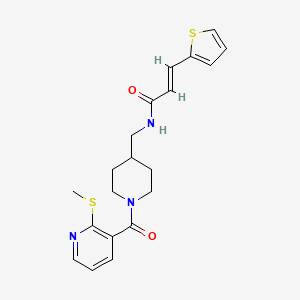
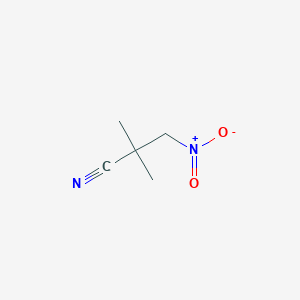
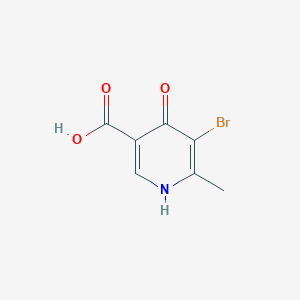
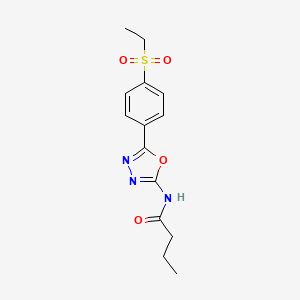

![N-(5-chloro-2-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2607383.png)
![3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607384.png)

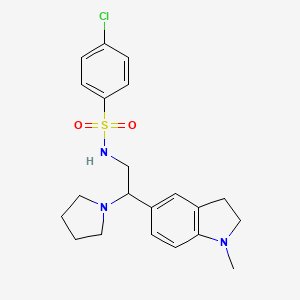
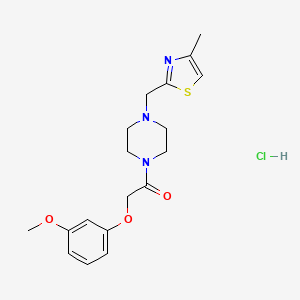
![3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2607391.png)
